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molecular formula C13H17N3 B3284773 2-methyl-1-(4-piperidinyl)-1H-benzimidazole CAS No. 79098-81-0

2-methyl-1-(4-piperidinyl)-1H-benzimidazole

Cat. No. B3284773
M. Wt: 215.29 g/mol
InChI Key: WGJYFRCGHVCIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248755B1

Procedure details

The title compound was prepared from 120 mg of 1-(1-benzyl-piperidin-4-yl)-1-H-benzoimidazole (from Step A), 100 mg of 10% palladium on carbon and 100 mg of ammonium formate in 5 mL of MeOH using a procedure analogous to that described in Example 95, Step C to provide 70 mg of the title compound as a solid.
Name
1-(1-benzyl-piperidin-4-yl)-1-H-benzoimidazole
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[N:16]=[C:15]2[CH3:23])[CH2:10][CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>[Pd].CO>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[N:16]=[C:15]2[CH3:23])[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
1-(1-benzyl-piperidin-4-yl)-1-H-benzoimidazole
Quantity
120 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C(=NC2=C1C=CC=C2)C
Name
Quantity
100 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1C(=NC2=C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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